Clofazimine-d7
Description
Overview of Clofazimine (B1669197) Parent Compound Research Trajectory
The parent compound, clofazimine, has a long history in medicine, initially investigated for one purpose before finding its niche in another and is now being explored for a wide range of new therapeutic applications. researchgate.net
Historical Context of Clofazimine in Antimycobacterial Research
Clofazimine, a riminophenazine dye, was first synthesized in 1954 as part of a research program to find new treatments for tuberculosis. researchgate.netacs.org While it showed impressive activity against Mycobacterium tuberculosis in vitro, including multidrug-resistant strains, it was found to be less effective for treating tuberculosis in humans in early studies. acs.orgnih.govoup.com However, researchers soon discovered its potent activity against Mycobacterium leprae, the bacterium that causes leprosy. acs.org Since the 1960s, clofazimine has been a cornerstone in the multi-drug therapy for leprosy. researchgate.netoup.comwikipedia.org More recently, due to the rise of drug-resistant tuberculosis, there has been renewed interest in clofazimine as a component of treatment regimens for multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis. oup.comnih.govfrontiersin.org
Expansion of Research Areas beyond Traditional Indications
In recent years, research into clofazimine has expanded significantly beyond its antimycobacterial properties, with studies exploring its potential in treating a variety of other diseases. researchgate.net
Emerging Research Areas for Clofazimine:
| Research Area | Key Findings |
| Oncology | Clofazimine has shown potential in treating various cancers, including triple-negative breast cancer, colorectal, liver, ovarian, and brain tumors, by inhibiting the Wnt signaling pathway. unige.chfrontiersin.org It has also been investigated for its effects on multiple myeloma and its ability to enhance the efficacy of immunotherapies. safetherapeutics.comashpublications.org |
| Autoimmune Diseases | Research has demonstrated that clofazimine has immunomodulatory effects. It can inhibit the potassium channel Kv1.3, which plays a role in the activation of T cells involved in autoimmune diseases like multiple sclerosis, psoriasis, and type 1 diabetes. wikipedia.orglabmedica.com |
| Antiviral Activity | Studies have revealed that clofazimine exhibits broad-spectrum activity against coronaviruses, including SARS-CoV-2, the virus responsible for COVID-19. news-medical.netcontagionlive.com It has been shown to block viral entry into cells and inhibit viral replication. contagionlive.comnih.gov |
This expanded research highlights the versatility of clofazimine and underscores the continued importance of its deuterated analog, Clofazimine-d7, in facilitating these new avenues of investigation.
Properties
Molecular Formula |
C₂₇H₁₅D₇Cl₂N₄ |
|---|---|
Molecular Weight |
480.44 |
Synonyms |
N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl-d7)imino]-2-phenazinamine; 3-(p-Chloroanilino)-10-(p-chlorophenyl)-2,10-dihydro-2-(isopropylimino-d7)phenazine; 2-(4-Chloroanilino)-3-(isopropyl-d7)imino-5-(4-chlorophenyl)-3,5-dihydrophenazine; B |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Clofazimine D7
Strategies for Deuterium (B1214612) Labeling of Clofazimine (B1669197)
The synthesis of deuterated compounds is crucial for various fields, including drug discovery and metabolism studies, as deuterium labeling can alter metabolic stability and provide a tool for mechanistic investigations. clearsynth.comchem-station.com
Site-specific deuteration involves the precise replacement of hydrogen with deuterium at a particular position within a molecule. This targeted approach is essential for creating standards like Clofazimine-d7, where the label's location is known and consistent. General methods for introducing deuterium into a molecule include direct hydrogen/deuterium (H/D) exchange reactions, reductive deuteration, and halogen/deuterium exchange. These reactions can often be performed on the target molecule or a late-stage intermediate in its synthesis.
For this compound, the deuterium atoms are specifically located on the isopropyl group. caymanchem.com This indicates that the labeling strategy does not involve a general H/D exchange on the final clofazimine molecule but rather the introduction of a fully deuterated building block during the synthesis. The formal name, (E)-N,5-bis(4-chlorophenyl)-3-((propan-2-yl-d7)imino)-3,5-dihydrophenazin-2-amine, confirms the exclusive deuteration of the isopropyl moiety. caymanchem.com This approach ensures a high isotopic purity, with ≥99% deuterated forms (d1-d7). caymanchem.com
The synthesis of this compound follows the general synthetic pathway for clofazimine, with the key difference being the use of a deuterated reagent in the final step. The traditional synthesis of clofazimine involves several core steps. acs.org A key intermediate, N-(4-chlorophenyl)-1,2-phenylenediamine, is often synthesized first. google.com The phenazine (B1670421) core is then constructed through oxidative cyclization. acs.org
The final step in the synthesis of clofazimine is the reaction of the phenazine hydrochloride salt with isopropylamine (B41738), catalyzed by acetic acid. acs.org To produce this compound, this final step is modified by substituting standard isopropylamine with its deuterated counterpart, isopropylamine-d7.
Table 1: Key Steps in the Synthesis of Clofazimine and this compound
| Step | Description | Reagents for Clofazimine | Reagents for this compound |
| 1 | Condensation | p-chloroaniline, o-fluoronitrobenzene | p-chloroaniline, o-fluoronitrobenzene |
| 2 | Reduction | Nitro-adduct, Metal catalyst (e.g., Nickel) | Nitro-adduct, Metal catalyst (e.g., Nickel) |
| 3 | Oxidative Cyclization | Diamine intermediate, Ferric chloride, HCl | Diamine intermediate, Ferric chloride, HCl |
| 4 | Imination | Phenazine hydrochloride salt, Isopropylamine | Phenazine hydrochloride salt, Isopropylamine-d7 |
This strategic substitution ensures that the deuterium label is incorporated specifically and efficiently at the desired isopropyl position, yielding the final this compound product.
Advanced Synthetic Techniques in Riminophenazine Chemistry
Research into riminophenazines, the class of compounds to which clofazimine belongs, has led to the development of advanced synthetic methodologies aimed at improving efficiency, yield, and the generation of novel derivatives for research.
Continuous flow synthesis has emerged as a powerful technology in pharmaceutical manufacturing, offering advantages over traditional batch processing such as improved safety, efficiency, and scalability. researchgate.netarkat-usa.org This technique has been successfully applied to the synthesis of clofazimine. acs.org Batch synthesis of clofazimine can be hindered by long reaction times (up to 64 hours), harsh conditions, and often poor yields. acs.org
Significant research has been dedicated to synthesizing and evaluating clofazimine derivatives to explore new therapeutic applications and improve upon the properties of the parent drug. researchgate.netnih.gov Medicinal chemistry efforts have focused on generating analogues with potentially greater solubility or different activity profiles. researchgate.net
Researchers have synthesized dozens of new clofazimine derivatives by modifying various parts of the molecule, particularly the N5-position of the phenazine core. nih.gov For example, one study prepared thirty-two derivatives, twenty-two of which were new, to evaluate their antiviral effects against rabies virus and SARS-CoV-2. researchgate.netnih.gov Another systematic study explored over 500 riminophenazine analogs to identify compounds with enhanced potency against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov These new analogs showed promise with MICs up to 10-fold better than clofazimine itself. nih.gov This research highlights the versatility of the riminophenazine scaffold and the ongoing effort to develop new compounds for a range of diseases.
Table 2: Examples of Clofazimine Derivative Research
| Research Focus | Modifications Made | Intended Application/Improvement |
| Antiviral Activity | Varied substituents at the N5-position | Development of broad-spectrum antiviral agents against rabies and SARS-CoV-2. researchgate.netnih.gov |
| Anti-tuberculosis Activity | Systematic variation of riminophenazine structure | Enhanced potency against drug-sensitive, drug-resistant, and non-replicating M. tuberculosis. nih.gov |
| Improved Safety Profile | Introduction of pyridyl substituents to lower lipophilicity | Maintain potent anti-tuberculosis activity while potentially reducing side effects. researchgate.net |
This continuous development of derivatives underscores the importance of the riminophenazine chemical class in drug discovery.
Advanced Analytical Research Techniques for Clofazimine D7 Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for the quantitative analysis of drugs like clofazimine (B1669197) in biological matrices. nih.gov Its high specificity, selectivity, and sensitivity make it the preferred method for accurately measuring low concentrations in complex samples such as plasma, hair, and dried blood spots. nih.govcaymanchem.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methodologies
Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, significantly enhances separation efficiency and reduces analysis time, making it ideal for complex bioanalytical assays. acs.org When coupled with tandem mass spectrometry (MS/MS), the resulting UPLC-MS/MS system provides exceptional analytical power.
Methodologies for clofazimine quantification often employ a reversed-phase UPLC setup. For instance, a common approach involves using a C18 or a polar-modified reversed-phase column, such as a Phenomenex Synergi Polar RP column. nih.gov Chromatographic separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively separate the analyte from matrix components. A typical mobile phase system consists of an aqueous component, often water with a small percentage of an acid like formic acid (Mobile Phase A), and an organic component, such as acetonitrile (B52724) with formic acid (Mobile Phase B). nih.govcaymanchem.com The gradient starts with a high proportion of aqueous mobile phase, ramping up to a high proportion of organic mobile phase to elute the highly lipophilic clofazimine. nih.gov
Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. caymanchem.com This targeted approach ensures that only specific mass-to-charge (m/z) transitions unique to the analyte and its internal standard are monitored, providing a high degree of selectivity and sensitivity. caymanchem.com
Integration of Clofazimine-d7 as an Internal Standard in LC-MS/MS Assays
This compound is a deuterium-labeled analog of clofazimine, designed specifically for use as an internal standard (ISTD) in analytical research. caymanchem.com An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and behavior during sample extraction, but is differentiable by mass. nih.govcaymanchem.com By incorporating seven deuterium (B1214612) atoms in place of hydrogen atoms on the propan-2-yl group, this compound (C₂₇H₁₅Cl₂D₇N₄) has a higher mass than native clofazimine while retaining nearly identical physicochemical properties. researchgate.net This allows it to compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification. caymanchem.com
In LC-MS/MS assays, specific precursor-to-product ion transitions are monitored for both clofazimine and this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Clofazimine | 473.1 | 431.1 | caymanchem.com |
| This compound | 480.1 | 432.1 | caymanchem.com |
| This compound | 481.2 | 429.9 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While this compound is intended for use in either GC- or LC-MS, the published research literature overwhelmingly favors LC-MS/MS for the quantification of clofazimine. researchgate.net Clofazimine's high molecular weight, polarity, and relatively low volatility make it less suitable for traditional GC-MS analysis, which typically requires analytes to be volatile and thermally stable. Chemical derivatization could potentially be used to increase volatility, but this adds complexity to sample preparation. The robust and direct applicability of LC-MS/MS to underivatized clofazimine in biological fluids has made it the predominant analytical technique. nih.govcaymanchem.com
Method Validation for Research Sample Analysis
For any analytical method to be considered reliable for research, it must undergo rigorous validation. This process establishes the method's performance characteristics, ensuring that it is fit for its intended purpose.
Sensitivity and Selectivity in Preclinical Matrixes
Sensitivity refers to the lowest concentration of an analyte that can be reliably measured, defined by the lower limit of quantification (LLOQ) and the limit of detection (LOD). nih.gov Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. caymanchem.com
Validated LC-MS/MS methods for clofazimine using this compound have demonstrated excellent sensitivity and selectivity in various preclinical matrices, including human dried blood spots (DBS) and hair. nih.govcaymanchem.com Selectivity is confirmed by analyzing blank matrix samples and ensuring no significant interfering peaks are present at the retention time of clofazimine or this compound. caymanchem.com
| Matrix | LLOQ (ng/mL) | LOD (ng/mg) | Linear Dynamic Range | Reference |
|---|---|---|---|---|
| Human Dried Blood Spots | 10.0 | Not Reported | 10.0 - 2000 ng/mL | caymanchem.comnih.gov |
| Human Hair | 0.05 ng/mg | 0.01 ng/mg | Up to 10 ng/mg | nih.gov |
Robustness and Reproducibility in Research Settings
A robust and reproducible method consistently delivers accurate and precise results under various conditions. This is typically assessed by evaluating the method's precision (coefficient of variation, CV) and accuracy (bias or relative error, RE) over multiple runs and on different days. caymanchem.com
Assays utilizing this compound have shown high reproducibility. For example, a method for analyzing clofazimine in dried blood spots reported intra-day precision (CV) ranging from 1.7% to 12.0% and inter-day precision from 4.9% to 9.4%. The accuracy for the same method was within ±11.0% (bias) for the LLOQ and within ±15% for all other quality control levels. caymanchem.comnih.gov Similarly, a method for hair analysis reported intra-day CVs between 2.02% and 13.91% and inter-day CVs between 3.24% and 11.39%, with accuracy (as %RE) within 12% at all levels. nih.gov These results confirm the methods are robust and reliable for research applications.
| Matrix | Parameter | Value Range | Reference |
|---|---|---|---|
| Human Dried Blood Spots | Intra-day Precision (CV%) | 1.7% - 12.0% | |
| Inter-day Precision (CV%) | 4.9% - 9.4% | ||
| Human Hair | Intra-day Precision (CV%) | 2.02% - 13.91% | nih.gov |
| Inter-day Precision (CV%) | 3.24% - 11.39% | nih.gov | |
| Human Hair | Intra-day Accuracy (%RE) | 0.10% - 11.71% | nih.gov |
| Inter-day Accuracy (%RE) | 0.31% - 11.34% | nih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Clofazimine
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
Comprehensive searches of scientific databases yield no studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of Clofazimine-d7 in preclinical models. Research in this area is focused on the non-deuterated parent compound, Clofazimine (B1669197).
In Vitro Metabolic Stability Studies
There are no available scientific reports on the in vitro metabolic stability of this compound. Studies on Clofazimine metabolism, which would utilize this compound as a reference standard, have identified several oxidative metabolites and glucuronide conjugates formed in human liver microsomes. nih.gov The enzymes involved in the metabolism of the parent compound include CYP1A2, CYP3A4/A5, and various UGTs (UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B4). nih.gov However, the stability of the deuterated form itself has not been a subject of direct investigation.
Impact of Formulation on Preclinical Pharmacokinetics (e.g., Inhalation Suspension)
There is no research available on how different formulations, such as an inhalation suspension, affect the preclinical pharmacokinetics of this compound. Studies on inhaled formulations of the parent compound, Clofazimine, have been conducted to assess its potential for treating pulmonary mycobacterial infections, demonstrating high lung concentrations and prolonged retention with minimal systemic exposure. creighton.eduresearchgate.netnih.gov These investigations focus on the pharmacokinetic profile of Clofazimine, for which this compound would serve as an analytical standard.
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Non-Human Systems
No specific pharmacokinetic-pharmacodynamic (PK/PD) models for this compound in non-human systems have been developed or published. The purpose of this compound is to facilitate the PK/PD modeling of the active drug, Clofazimine.
Exposure-Response Relationships in Animal Infection Models
There is no information available establishing exposure-response relationships for this compound in any animal infection models. For the parent compound, Clofazimine, exposure-response relationships have been characterized in preclinical models of Cryptosporidium infection, where plasma and tissue concentrations were correlated with anti-parasitic effects. nih.gov Such analyses are dependent on the accurate measurement of Clofazimine, a role fulfilled by the use of this compound as an internal standard.
Evaluation of Efficacy in Preclinical Disease Models (e.g., Mycobacterial, Antiviral, Cancer)
There are no studies evaluating the efficacy of this compound in any preclinical disease models. As a stable isotope-labeled compound, it is not expected to be administered as a therapeutic agent. The efficacy of the parent compound, Clofazimine, has been evaluated in a wide range of preclinical models:
Mycobacterial: Clofazimine has demonstrated dose-dependent bactericidal activity against Mycobacterium tuberculosis in mouse models and efficacy against Mycobacterium abscessus. nih.govnih.govnih.gov
Antiviral: Clofazimine has shown broad-spectrum antiviral activity, including against coronaviruses like SARS-CoV-2 in hamster models and rabies virus in mouse models. nih.govresearchgate.netfrontiersin.org
Cancer: Clofazimine has been investigated for its anticancer properties, showing efficacy in suppressing tumor growth in mouse xenograft models of triple-negative breast cancer and demonstrating potential in treating prostate cancer and chronic myeloid leukemia. nih.govmedrxiv.orgresearchgate.net
These efficacy studies focus on the therapeutic effects of Clofazimine, and any associated pharmacokinetic analyses would utilize this compound as a tool for quantification.
Molecular and Cellular Mechanisms of Action Research of Clofazimine
Direct Antimycobacterial Mechanisms
Clofazimine's direct assault on mycobacteria involves a series of intricate interactions at the molecular level, disrupting essential cellular processes and leading to bacterial demise.
Interaction with Bacterial DNA and Proliferation Inhibition
A primary mechanism of clofazimine's antimicrobial activity is its ability to interfere with bacterial DNA. wikipedia.orgpatsnap.compatsnap.com By binding to the guanine (B1146940) bases of the bacterial DNA, clofazimine (B1669197) effectively obstructs the DNA's template function. wikipedia.orgrjpbcs.com This action inhibits crucial processes like DNA replication and transcription, which are vital for bacterial growth and proliferation. patsnap.compatsnap.comnih.gov While the precise nature of this interaction is still under investigation, it is understood to be distinct from the intercalating action of other dyes that disrupt DNA function. researchgate.net This disruption of genetic processes is a key factor in the bacteriostatic and bactericidal effects of the drug.
Modulation of Bacterial Phospholipase A2 Activity
Clofazimine has been shown to increase the activity of bacterial phospholipase A2. wikipedia.orgresearchgate.netnih.gov This enzyme's enhanced activity leads to the release and accumulation of lysophospholipids. wikipedia.orgresearchgate.net Lysophospholipids are toxic to the bacteria, acting as detergents that disrupt the cell membrane. rjpbcs.com This membrane-destabilizing effect, combined with the direct action of clofazimine, contributes significantly to the drug's bactericidal efficacy. drugbank.com The process is considered to be a calcium-independent increase in the microbial phospholipase A2 activity. nih.govresearchgate.net
Reactive Oxygen Species Generation and Antimicrobial Effects
A significant aspect of clofazimine's antimicrobial action is its ability to generate reactive oxygen species (ROS). patsnap.com The molecule acts as a prodrug that, once reduced by the mycobacterial type 2 NADH:quinone oxidoreductase (NDH-2), undergoes spontaneous reoxidation in the presence of oxygen. asm.orgnih.gov This redox cycling process produces superoxide (B77818) and hydrogen peroxide, which are highly reactive and damaging to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to bacterial cell death. patsnap.comoup.com It is believed that clofazimine competes with menaquinone, a vital cofactor in the mycobacterial electron transport chain, for reduction by NDH-2. asm.orgnih.gov However, some research suggests that clofazimine's bactericidal activity in M. tuberculosis does not solely depend on NDH-2. frontiersin.org
Effects on Mycobacterial Cell Envelope and Respiratory Chain
The primary site of clofazimine's action appears to be the mycobacterial cell membrane. drugbank.comoup.comfrontiersin.org Its high lipophilicity allows it to efficiently penetrate and accumulate within the membrane. oup.com This interaction disrupts the membrane's integrity and function, interfering with crucial processes such as the respiratory chain and ion transport. oup.comfrontiersin.orgmdpi.com Specifically, clofazimine is thought to shuttle electrons from NADH dehydrogenase (NDH-2) to oxygen, disrupting the normal electron flow and potentially reducing ATP production. asm.org This interference with cellular energy metabolism is a critical component of its antimicrobial effect. oup.com Furthermore, the accumulation of lysophospholipids, as mentioned earlier, also contributes to membrane dysfunction by interfering with potassium (K+) uptake. rjpbcs.comfrontiersin.org
Immunomodulatory and Anti-Inflammatory Pathways
Beyond its direct attack on mycobacteria, clofazimine also exhibits significant immunomodulatory and anti-inflammatory properties, which play a crucial role in managing the host's response to infection. longdom.orgoup.com
Functional Inhibition of Acid Sphingomyelinase (FIASMA)
Clofazimine is recognized as a functional inhibitor of acid sphingomyelinase (FIASMA). wikipedia.orgwikipedia.orgplos.org This group of compounds indirectly inhibits the acid sphingomyelinase (ASM) enzyme, which is primarily located in lysosomes. wikipedia.orgspringermedizin.de The mechanism involves the drug inserting into the inner leaflet of the lysosomal membrane, causing the detachment and subsequent degradation of ASM. wikipedia.orgnih.gov
This inhibition is not absolute; a low level of ASM activity persists, which is sufficient for normal cellular survival. wikipedia.org The functional inhibition of ASM by compounds like clofazimine alters the balance between cell death (apoptosis) and proliferation, as ASM is responsible for cleaving sphingomyelin (B164518) into ceramide and sphingosine, key signaling molecules. wikipedia.org This mechanism is distinct from direct enzymatic inhibition. wikipedia.org The properties that characterize FIASMAs, including clofazimine, are a basic nitrogen atom and a lipophilic structure, classifying them as cationic amphiphilic drugs. wikipedia.org
Modulation of Immune Cell Function (e.g., Macrophages, Neutrophils, PBMCs)
Clofazimine demonstrates significant immunomodulatory effects, particularly on macrophages, neutrophils, and peripheral blood mononuclear cells (PBMCs). It is known to accumulate within tissue-resident macrophages. mdpi.comasm.org
Research indicates that clofazimine's effect on immune cells can be context-dependent. In uninfected macrophages, clofazimine can induce a pro-inflammatory response by activating NF-κB and increasing the production of TNF-α. uzh.ch Conversely, in the presence of M. tuberculosis infection, it can exert an anti-inflammatory effect by suppressing TNF-α signaling. uzh.ch This dual role suggests that clofazimine can fine-tune immune responses, enhancing inflammation when necessary while preventing excessive immune-mediated damage during an infection. uzh.ch
Studies have shown that clofazimine can enhance the antimicrobial activities of human and murine neutrophils and macrophages. researchgate.net It also has the ability to suppress lymphocyte transformation and inhibit proliferative responses of T-lymphocytes driven by mitogens and antigens. researchgate.netdrugbank.com Furthermore, clofazimine has been observed to modulate lipid metabolism within macrophages infected with M. leprae, reducing the accumulation of lipids that the mycobacteria use for survival. plos.org This is achieved by decreasing the expression of adipose differentiation-related protein (ADRP) and increasing hormone-sensitive lipase (B570770) (HSL). plos.org
Influence on Cytokine and Chemokine Signaling in Preclinical Models
Preclinical studies have revealed that clofazimine significantly influences cytokine and chemokine signaling. nih.gov The accumulation of clofazimine in macrophages is associated with site-specific changes in immune signaling molecules. nih.gov
In mouse models, clofazimine treatment led to a notable upregulation of the anti-inflammatory cytokine Interleukin-1 receptor antagonist (IL-1RA). asm.org This upregulation is believed to be responsible for a systemic anti-inflammatory state observed in treated mice. asm.org In fact, the anti-inflammatory effects of clofazimine accumulation were minimal in IL-1RA knockout mice. asm.org
Anti-Cancer Mechanisms
Recent research has repositioned clofazimine as a potential anti-cancer agent, with several studies elucidating its mechanisms of action against various cancer types.
Inhibition of Wnt Signaling Pathways in Cancer Cell Lines
A significant body of research points to clofazimine's ability to inhibit the Wnt signaling pathway, which is often overactivated in cancers like triple-negative breast cancer (TNBC), colorectal cancer, and hepatocellular carcinoma. nih.govsmw.chresearchgate.net
Clofazimine has been identified as a specific inhibitor of canonical Wnt signaling. nih.govunil.ch Studies using various cancer cell lines have shown that clofazimine inhibits Wnt signaling in a dose-dependent manner. nih.gov The effectiveness of clofazimine against a specific cancer type appears to correlate with the cancer's basal level of Wnt pathway activation. nih.gov This inhibition of the Wnt pathway is a key mechanism behind its growth-inhibitory effects in TNBC and other Wnt-dependent cancers. unil.ch In mouse xenograft models of TNBC, clofazimine effectively suppressed tumor growth, which correlated with the in vivo inhibition of the Wnt pathway. unil.ch
Efficacy of Clofazimine in Wnt-Dependent Cancers
| Cancer Type | Cell Lines Studied | Key Finding | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | Panel of TNBC cell lines | Clofazimine specifically inhibits canonical Wnt signaling, leading to suppressed tumor growth. | nih.govunil.ch |
| Colorectal Cancer | Panel of cell lines from each cancer type | Efficacy correlates with basal Wnt pathway activation and the drug's ability to inhibit it. | nih.gov |
| Hepatocellular Carcinoma | |||
| Ovarian Cancer | |||
| Glioblastoma | Panel of glioblastoma cell lines | Clofazimine can inhibit the Wnt/β-catenin signaling pathway, leading to suppressed tumor growth. | researchgate.net |
Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells
Clofazimine has been shown to induce apoptosis and modulate the cell cycle in various cancer cells. In chronic myeloid leukemia (CML) cells, including those resistant to imatinib, clofazimine induced apoptosis. nih.govnih.gov This effect was also observed in CD34+/38- progenitor cells from CML patients. nih.govnih.gov
In prostate cancer cell lines, clofazimine treatment led to an increase in apoptosis, as evidenced by caspase 3/7 activity assays. medrxiv.orgmedrxiv.org This apoptotic effect was also seen in combination with the chemotherapy drug docetaxel. medrxiv.org Furthermore, clofazimine treatment was found to upregulate cellular pathways associated with apoptosis and ER stress. medrxiv.orgmedrxiv.org
Studies on small-cell lung cancer (SCLC) have shown that clofazimine induces apoptosis and causes cell cycle arrest in the G2/M phase. nih.gov In multiple myeloma cell lines, clofazimine treatment resulted in mitochondrial membrane depolarization and an increase in caspase-3 activity, indicating an intrinsic apoptosis mechanism. researchgate.net Similarly, in pancreatic ductal adenocarcinoma (PDAC) cell lines, clofazimine was found to induce apoptosis. nih.gov
Interaction with Specific Cellular Targets (e.g., PPARγ, NF-κB)
Clofazimine's anti-cancer effects are also mediated through its interaction with specific cellular targets, notably Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB).
In CML cells, clofazimine was found to physically interact with PPARγ. nih.govnih.gov This interaction leads to the proteasomal degradation of p65 NF-κB, which in turn causes a downstream suppression of other proteins and induces ROS-mediated apoptosis. nih.govresearchgate.net Clofazimine's activation of PPARγ also suppresses STAT5 expression. nih.govnih.gov
In prostate cancer, the PPARγ pathway has been validated as a mechanism of action for clofazimine. medrxiv.org PPARγ acts as a tumor suppressor in prostate cancer, and clofazimine's modulation of this pathway contributes to its anti-cancer effects. medrxiv.org In multiple myeloma, it is proposed that clofazimine acts as a PPARγ agonist that synergizes with other treatments to enhance the downregulation of the p65-NF-κB-IRF4-Myc axis, leading to ROS-dependent apoptosis. frontiersin.org
Cellular Targets of Clofazimine in Cancer
| Target | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| PPARγ | Chronic Myeloid Leukemia, Prostate Cancer, Multiple Myeloma | Direct physical interaction and activation, leading to downstream effects like NF-κB degradation and apoptosis. | nih.govnih.govmedrxiv.orgfrontiersin.org |
| NF-κB | Chronic Myeloid Leukemia, Multiple Myeloma | Clofazimine induces proteasomal degradation of the p65 subunit of NF-κB. | nih.govresearchgate.netfrontiersin.org |
| STAT5 | Chronic Myeloid Leukemia | Suppresses expression as a consequence of PPARγ activation. | nih.govnih.gov |
| Aryl Hydrocarbon Receptor (AhR) | Small-Cell Lung Cancer | Binds to AhR, reducing its expression and inhibiting cancer cell proliferation. | nih.gov |
Modulation of Non-Coding RNAs in Tumor Progression
Recent research has demonstrated that Clofazimine can modulate the expression of several non-coding RNAs (ncRNAs) that are critically involved in tumor progression, cell migration, and drug resistance, particularly in lethal forms of prostate cancer. researchgate.netmedrxiv.orgmedrxiv.org Whole transcriptome analysis of prostate cancer cells following treatment with Clofazimine revealed significant changes in the expression levels of ncRNAs associated with cancer aggressiveness. medrxiv.orgresearchgate.net
One of the key findings is the downregulation of specific long non-coding RNAs (lncRNAs) that are typically overexpressed in cancer and associated with poor patient prognosis. medrxiv.org For instance, treatment with Clofazimine was found to decrease the expression of LOXL1-AS1, a lncRNA known to bind to microRNAs to regulate signaling pathways involved in cell proliferation and invasion. medrxiv.org Similarly, other ncRNAs linked to cancer metastasis and metabolic reprogramming were also modulated by the treatment. medrxiv.org This modulation of key ncRNAs represents a significant aspect of Clofazimine's anti-cancer mechanism of action. medrxiv.orgmedrxiv.org
Table 1: Examples of Non-Coding RNAs Modulated by Clofazimine in Prostate Cancer Cells This table is interactive. You can sort and filter the data.
| Non-Coding RNA | Type | Observed Change with Clofazimine | Associated Function in Cancer | Reference |
|---|---|---|---|---|
| LOXL1-AS1 | lncRNA | Decreased (~3-fold) | Promotes proliferation, migration, invasion; binds microRNAs | medrxiv.org |
Antiviral Mechanisms
Clofazimine has been identified as a broad-spectrum antiviral agent with activity against several coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. nih.govmdpi.com Its antiviral properties are attributed to a dual mechanism of action that targets two critical stages of the viral life cycle: entry into the host cell and viral replication. nih.govnih.gov
Inhibition of Viral Fusion Mechanisms
A primary antiviral mechanism of Clofazimine is the inhibition of viral entry into host cells by blocking membrane fusion. frontiersin.orgacs.org This process is mediated by the viral spike (S) protein. acs.org Research has shown that Clofazimine effectively prevents the S-protein-mediated fusion of the virus with the host cell membrane. nih.govacs.org
Studies using surface plasmon resonance (SPR) and molecular docking have demonstrated that Clofazimine binds directly to the S2 subunit of the SARS-CoV-2 spike protein. nih.govnih.gov The S2 subunit is a highly conserved region responsible for the membrane fusion process itself. mdpi.com By binding to this segment, Clofazimine stabilizes the pre-fusion conformation of the spike protein, effectively preventing the conformational changes necessary for the virus to fuse with and enter the host cell. nih.govdntb.gov.ua This mechanism of action is considered a key reason for Clofazimine's broad-spectrum activity against various coronaviruses. nih.govmdpi.com
Interaction with Viral Proteins (e.g., SARS-CoV-2 Spike Protein, Nsp13 Helicase)
Beyond inhibiting viral entry, Clofazimine exerts a second antiviral effect by targeting an essential enzyme in viral replication: the non-structural protein 13 (Nsp13) helicase. nih.govjbiochemtech.comrsc.org The Nsp13 helicase is a multifunctional enzyme that unwinds the viral double-stranded RNA, a crucial step for viral replication and transcription. jbiochemtech.comrsc.org
Clofazimine has been shown to inhibit the unwinding activity of the Nsp13 helicase. jbiochemtech.comrsc.org This inhibition disrupts the viral replication machinery inside the host cell. acs.org The ability of Clofazimine to act on two distinct and essential viral targets—the Spike protein for entry and the Nsp13 helicase for replication—makes it a potent dual-target antiviral agent. nih.govnih.gov This dual-action mechanism not only contributes to its efficacy but may also present a higher barrier to the development of viral resistance. nih.govunica.it
Table 2: Summary of Clofazimine's Antiviral Mechanisms This table is interactive. You can sort and filter the data.
| Mechanism | Viral Target | Virus(es) | Effect | Reference |
|---|---|---|---|---|
| Inhibition of Viral Fusion | Spike (S) Protein (S2 Subunit) | SARS-CoV-2, MERS-CoV, Rabies Virus | Blocks virus-host cell membrane fusion, preventing viral entry. | nih.govmdpi.comfrontiersin.orgnih.gov |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Clofazimine |
| Clofazimine-d7 |
| Remdesivir (B604916) |
| Toremifene |
| Arbidol |
| Itraconazole |
Drug Repositioning and Novel Therapeutic Research Applications of Clofazimine
Preclinical Studies in Cancer Research
Recent research has unveiled the potential of clofazimine (B1669197) as an anti-cancer agent, primarily through its inhibitory effects on the Wnt signaling pathway, which is crucial in the development and progression of numerous cancers. unige.chnih.gov
Efficacy in Triple-Negative Breast Cancer Models
Clofazimine has demonstrated significant efficacy in preclinical models of triple-negative breast cancer (TNBC), an aggressive subtype that currently lacks targeted therapies. nih.gov In vitro studies have shown that clofazimine specifically inhibits the canonical Wnt signaling pathway in a variety of TNBC cell lines. unil.chresearchgate.net This inhibition leads to the suppression of cancer cell growth by inducing cell cycle arrest and apoptosis. news-medical.net
In mouse xenograft models of TNBC, oral administration of clofazimine effectively suppressed tumor growth. unil.chfrontiersin.org This anti-tumor effect was observed even at low doses, indicating a potentially broad therapeutic window. unil.ch The mechanism of action in these in vivo models was linked to the inhibition of the Wnt pathway within the tumors. unil.ch
Activity against Colorectal, Ovarian, Liver, and Brain Cancer Cell Lines
Expanding beyond TNBC, research has explored clofazimine's effectiveness against other cancers where the Wnt pathway is abnormally activated. unige.ch Studies have shown that clofazimine exhibits antiproliferative effects against a panel of cell lines from colorectal, hepatocellular (liver), and ovarian cancers. nih.gov The efficacy of the drug appears to correlate with the basal levels of Wnt pathway activation in the cancer cells. unige.chnih.gov
Clofazimine's impact was tested on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. nih.gov For instance, in colorectal cancer (CRC) cell lines, the half-maximal inhibitory concentration (IC₅₀) ranged from approximately 2 µM to 8 µM. nih.gov However, its effect on glioblastoma (brain cancer) cell lines was less pronounced. nih.gov
Table 1: In Vitro Efficacy of Clofazimine Against Various Cancer Cell Lines IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Synergistic Effects with Established Anti-Cancer Agents in Research Models
A significant aspect of clofazimine research is its compatibility with existing chemotherapy drugs. unil.ch Preclinical studies have demonstrated that clofazimine can be used in combination with agents like doxorubicin, a common cytotoxic therapeutic. unil.chfrontiersin.org In these combination models, clofazimine exerted additive effects on suppressing tumor growth in TNBC without increasing adverse effects. unil.chfrontiersin.org This compatibility suggests that clofazimine could enhance the efficacy of standard chemotherapy regimens. news-medical.net Similar synergistic potential has been noted in studies on multiple myeloma and chronic myeloid leukemia. medrxiv.orgmedrxiv.org In metastatic castration-resistant prostate cancer (mCRPC), clofazimine showed a synergistic effect when combined with docetaxel, particularly in overcoming taxane (B156437) resistance. medrxiv.org
Prostate Cancer Research
Clofazimine has been identified as a potential therapeutic agent for metastatic prostate cancer. medrxiv.orgfrontiersin.org In vitro studies using a panel of prostate cancer cell lines, including those resistant to standard treatments like docetaxel, have shown that clofazimine can induce cytotoxicity and apoptosis. medrxiv.org It has been shown to be effective both as a single agent and in combination with docetaxel. medrxiv.org Furthermore, research indicates that clofazimine treatment can downregulate non-coding RNAs associated with tumor progression and drug resistance in prostate cancer. medrxiv.org Studies using photoacoustic imaging have also shown that a nanoparticle formulation of clofazimine hydrochloride accumulates more in cancerous prostate tissue compared to normal tissue in animal models, suggesting its potential as a targeting agent for detection and therapy. nih.gov
Preclinical Studies in Antiviral Research
The drug repositioning efforts for clofazimine also extend to virology, with a particular focus on its activity against coronaviruses.
Activity against SARS-CoV-2 in In Vitro Systems
Clofazimine has demonstrated potent antiviral activity against SARS-CoV-2 in various in vitro models. nih.govnews-medical.net It was identified in multiple independent drug-repurposing screens as a promising candidate for treating COVID-19. mdpi.com Research has shown that clofazimine inhibits the replication of SARS-CoV-2 and MERS-CoV in different in vitro systems. nih.gov
The mechanisms of its antiviral action are believed to be dual-targeted. mdpi.com It inhibits the spike glycoprotein-mediated cell fusion, which is a critical step for viral entry into host cells. nih.govmdpi.com Additionally, it has been found to inhibit the activity of the viral helicase, an enzyme essential for viral RNA replication. nih.govmdpi.com In vitro studies have also suggested that clofazimine can work synergistically with other antivirals like remdesivir (B604916) to control the virus. mdpi.com
Table 2: Mentioned Compound Names
Exploration of Broad-Spectrum Antiviral Potential
Recent research has highlighted the pan-coronaviral inhibitory activity of clofazimine. ean.orgnews-medical.net Studies have demonstrated its ability to antagonize the replication of several coronaviruses, including SARS-CoV-2 (the virus causing COVID-19) and MERS-CoV, in multiple in vitro systems. capes.gov.brean.orgnih.gov
The antiviral mechanism of clofazimine is multifaceted. It has been found to inhibit viral entry into host cells by targeting the viral spike (S) protein, a critical component for membrane fusion. capes.gov.brean.orgmdpi.com Specifically, research suggests that clofazimine binds to the S2 segment of the spike protein. mdpi.com Additionally, it has been shown to interfere with viral replication by inhibiting the activity of the viral helicase. capes.gov.brean.org
In a hamster model for SARS-CoV-2, both prophylactic and therapeutic administration of clofazimine resulted in a significant reduction of the viral load in the lungs and decreased fecal viral shedding. capes.gov.brean.orgresearchgate.net The drug also helped mitigate the excessive inflammation, or "cytokine storm," often associated with severe COVID-19. news-medical.netscitechdaily.comcontagionlive.com Furthermore, in vitro and in vivo studies have shown a synergistic antiviral effect when clofazimine is combined with remdesivir, suggesting potential for combination therapies. ean.orgnih.govoup.com This broad-spectrum activity suggests clofazimine could be a valuable tool against future coronavirus outbreaks. contagionlive.com
Preclinical Studies in Other Infectious Diseases
Beyond its antiviral potential, clofazimine's efficacy is being explored against a range of challenging infectious pathogens.
Activity against Mycobacterium kansasii in Research Models
Mycobacterium kansasii is a nontuberculous mycobacterium (NTM) that can cause pulmonary disease. asm.org In vitro studies have shown that clofazimine exhibits strong activity against M. kansasii. nih.govnih.gov One study reported that 90% of M. kansasii isolates had a minimum inhibitory concentration (MIC) of ≤0.5 mg/L for clofazimine. nih.gov In another in vitro investigation, clofazimine demonstrated potent activity, with MIC₅₀ and MIC₉₀ values of ≤0.062 µg/mL and 0.125 µg/mL, respectively, which were the lowest among all NTM species tested in that study. mdpi.com
In a 7-day test tube experiment, clofazimine achieved a bacterial load reduction of over 2.0 log₁₀ CFU/ml. nih.gov However, studies using a hollow-fiber intracellular M. kansasii model showed a more modest effect for clofazimine monotherapy. asm.org While it showed some bactericidal activity, it did not manage to eradicate the bacteria to below the initial burden, suggesting its potential may be best realized as part of a combination therapy for M. kansasii infections. asm.orgnih.gov
Efficacy against Mycobacterium tuberculosis Persisters in Models
A significant challenge in tuberculosis (TB) treatment is the presence of "persister" cells, which are dormant, drug-tolerant bacteria that can lead to relapse. frontiersin.org Clofazimine has demonstrated potent bactericidal activity against these slowly replicating M. tuberculosis persisters in various preclinical models. frontiersin.orgnih.govingentaconnect.com
In vitro experiments using an oxygen-depletion model to mimic the anaerobic conditions where persisters thrive showed that clofazimine had significantly better activity than the frontline drug isoniazid (B1672263). nih.govingentaconnect.com In mouse models of chronic TB, clofazimine exhibited dose-dependent and sustained bactericidal activity. nih.govingentaconnect.com One study found that after 90 days of treatment, a 20 mg/kg dose of clofazimine led to the eradication of the bacilli. nih.govingentaconnect.com This ability to target drug-tolerant persister populations is a key factor in its potential to shorten treatment durations for drug-resistant TB. frontiersin.orgoup.com
Activity against Mycobacterium abscessus in Preclinical Models
Mycobacterium abscessus is a notoriously difficult-to-treat NTM due to its extensive drug resistance. mdpi.com Clofazimine has shown promising activity in preclinical models, particularly as part of combination regimens. oup.comasm.org While some studies show that clofazimine used alone has limited or only bacteriostatic (growth-inhibiting) effects, its true potential emerges when combined with other antibiotics. mdpi.comnih.gov
Synergistic effects have been observed when clofazimine is paired with amikacin (B45834) or clarithromycin (B1669154). nih.govoup.com In one study, the combination of clofazimine and amikacin was synergistic and prevented the regrowth of M. abscessus that was seen when amikacin was used alone. nih.gov Another study investigated the combination of clofazimine with TB47, a cytochrome bc₁ inhibitor, and found that TB47 markedly potentiated the activity of clofazimine both in vitro and in murine models. asm.org These findings support the inclusion of clofazimine in combination therapies for M. abscessus infections. oup.com
Cryptosporidiosis Research in Preclinical Models
Cryptosporidiosis is a diarrheal disease caused by the protozoan parasite Cryptosporidium. plos.org It is a significant threat, especially for immunocompromised individuals and young children, as the only approved drug, nitazoxanide, has limited efficacy in these populations. researchgate.netasm.orgmdpi.com High-throughput screening identified clofazimine as a potential treatment. plos.orgallenpress.com
In a mouse model of acute cryptosporidiosis, clofazimine treatment resulted in a rapid and significant reduction of oocyst shedding, with some dosing regimens reducing it below detectable limits. plos.org It was also found to improve the integrity of intestinal cellular structures damaged by the infection in immunocompromised mice. doaj.org However, a subsequent Phase 2a clinical trial in HIV-infected adults with cryptosporidiosis did not show a clinical benefit. researchgate.netasm.orgnih.gov Pharmacokinetic modeling suggested that the clofazimine concentrations achieved in the human trial participants were likely too low to be effective. researchgate.netnih.govtaylorandfrancis.com This indicates that while clofazimine has demonstrated anti-cryptosporidial activity in preclinical models, further research into formulations that improve its absorption and bioavailability is needed for it to be a viable treatment option in humans. asm.orgnih.gov
In Vitro Studies against Drug-Susceptible and Drug-Resistant Mycobacteria
In vitro studies have consistently demonstrated that clofazimine possesses broad activity against various mycobacterial species, including both drug-susceptible and drug-resistant strains. nih.govoup.com It is active against rapidly growing mycobacteria like Mycobacterium fortuitum and slowly growing species such as Mycobacterium avium complex (MAC) and M. tuberculosis. oup.com
Its activity is notably preserved against multidrug-resistant M. tuberculosis (MDR-TB) strains that are resistant to first-line drugs like isoniazid and rifampicin (B610482). frontiersin.orgfrontiersin.org The World Health Organization recommends a critical concentration of 1 µg/mL for susceptibility testing of M. tuberculosis. frontiersin.org Studies on NTM clinical isolates show potent activity, with one study reporting that 79% of all isolates tested, including species like M. avium, M. intracellulare, and M. kansasii, had MICs ≤ 0.25 µg/mL. mdpi.com Importantly, this activity was largely maintained against NTM isolates that were resistant to clarithromycin and amikacin. mdpi.com Mutations in the Rv0678 gene in M. tuberculosis have been associated with resistance to both clofazimine and bedaquiline. mdpi.com
Table 1: In Vitro Activity of Clofazimine Against Various Mycobacterial Species
| Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
|---|---|---|---|
| M. kansasii | ≤0.062 | 0.125 | Showed the lowest MIC values among tested NTM species in one study. mdpi.com |
| M. avium | ≤0.062 | 0.25 | Strong activity observed against clinical isolates. mdpi.com |
| M. intracellulare | ≤0.062 | 0.25 | Most isolates had low MICs. mdpi.com |
| M. abscessus | 0.5 | 0.5 | Higher MICs compared to other NTMs, but synergy seen with other drugs. mdpi.com |
| M. massiliense | 0.125 | 0.25 | Good in vitro activity demonstrated. mdpi.com |
| M. tuberculosis (DR-TB) | 0.25-1 | N/A | Active against drug-resistant strains. frontiersin.org |
Data synthesized from cited research articles. mdpi.comfrontiersin.org MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Amikacin |
| Bedaquiline |
| Clarithromycin |
| Clofazimine |
| Clofazimine-d7 |
| Curcumin |
| Dapsone |
| Dexamethasone |
| Ethambutol |
| Gatifloxacin |
| Isoniazid |
| Kanamycin |
| Linezolid |
| Moxifloxacin |
| Nitazoxanide |
| Prothionamide |
| Pyrazinamide |
| Remdesivir |
| Reserpine |
| Rifampicin |
| Roxithromycin |
| TB47 |
| Tedizolid |
Based on a comprehensive review of scientific literature, there is no evidence of research investigating the anti-inflammatory and immunomodulatory potential of the specific compound "this compound."
The available scientific data consistently describe This compound as a deuterated form of the drug Clofazimine. caymanchem.combiomol.commedchemexpress.combertin-bioreagent.commedchemexpress.comcaymanchem.comcaymanchem.com Its sole application in research is as an internal standard for the accurate quantification of Clofazimine in biological samples, such as blood or tissue, using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.combiomol.combertin-bioreagent.comcaymanchem.comasm.orgresearchgate.net The process of deuteration, where hydrogen atoms are replaced with their heavier isotope deuterium (B1214612), alters the mass of the molecule, allowing it to be distinguished from the non-deuterated parent drug, Clofazimine, during analysis. medchemexpress.com
All research into anti-inflammatory and immunomodulatory effects has been conducted on the parent compound, Clofazimine . haematologica.orgnih.govnih.govresearchgate.netfrontiersin.org Clofazimine is an antimicrobial and anti-inflammatory drug with known immunomodulatory properties. nih.govresearchgate.netfrontiersin.org Studies have explored its mechanisms, such as the inhibition of T-lymphocyte activation, modulation of cytokine production, and its effects on various immune cells. nih.govnih.govfrontiersin.org
Therefore, an article focusing solely on the "Investigation of Anti-Inflammatory and Immunomodulatory Potentials in Research Models" for the compound "this compound" cannot be generated, as no such research exists. The scientific community has not investigated this compound for its own therapeutic effects.
Advanced Research Models and Methodologies Utilizing Clofazimine D7
In Vitro Model Systems
In vitro models are essential for dissecting the cellular and molecular mechanisms of drug action and for simulating drug exposure profiles over time. Clofazimine-d7 plays a vital role in the analytical component of studies conducted using these systems.
Cell Culture Models for Mechanistic Studies
Cell culture systems provide a controlled environment to investigate the direct effects of a compound on cells. Murine bone marrow-derived macrophages (BMDMs) are frequently used to study the intracellular activity of antimycobacterial agents against pathogens like the Mycobacterium avium complex (MAC). frontiersin.orgnih.gov In these models, macrophages are infected with mycobacteria and then treated with clofazimine (B1669197). Studies have shown that clofazimine achieves optimal intracellular killing activity against MAC strains within these cells. frontiersin.orgnih.gov
Beyond infectious diseases, cell culture models are also employed to explore the potential of clofazimine in other areas, such as oncology. For instance, its inhibitory effect on Wnt signaling has been demonstrated in various cancer cell lines, including triple-negative breast cancer (TNBC), colorectal, hepatocellular, and ovarian cancer. nih.gov In such mechanistic studies, researchers use this compound as an internal standard to accurately quantify the uptake and concentration of clofazimine within the cultured cells, ensuring that the observed biological effects are correlated with precise drug exposure levels.
Biofilm-Forming Culture Models for Antimicrobial Research
Bacterial biofilms represent a significant challenge in treating chronic infections due to their inherent resistance to antimicrobial agents. nih.govscielo.br Biofilm-forming culture models are therefore crucial for evaluating the efficacy of drugs against these resilient bacterial communities. nih.gov Clofazimine has been investigated for its activity against biofilm-encased Mycobacterium tuberculosis and Mycobacterium abscessus. up.ac.zaup.ac.zamdpi.com
In these models, mycobacteria are cultured under conditions that promote the formation of a biofilm, a complex structure of bacteria encased in a self-produced matrix. up.ac.zaup.ac.za The inhibitory and bactericidal activities of clofazimine, alone or in combination with other drugs, are then assessed. up.ac.zaup.ac.za Research has shown that clofazimine exhibits high inhibitory and bactericidal activities against biofilm-forming M. tuberculosis, with all tested clofazimine-containing drug combinations showing synergistic effects. up.ac.za Conversely, studies on M. abscessus have indicated that clofazimine has limited efficacy against biofilm-forming isolates of this species. mdpi.com The use of this compound is essential during the analytical phase to determine the penetration and concentration of clofazimine within the complex biofilm matrix, providing critical data for interpreting the antimicrobial outcomes. up.ac.za
Table 1: Inhibitory Activity of Clofazimine against Planktonic and Biofilm-Forming M. tuberculosis
| Culture Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
|---|---|---|
| Planktonic Cultures | 0.15 | 5.0 |
| Biofilm-Forming Cultures | 0.15 | 0.15 |
Data sourced from a study on the efficacy of clofazimine against biofilm-encased Mycobacterium tuberculosis. up.ac.za
Hollow-Fiber Infection Models for Pharmacodynamic Simulations
The hollow-fiber infection model (HFIM) is a sophisticated in vitro system that simulates the pharmacokinetic profiles of drugs in the human body. nih.govmdpi.com This model allows for the study of drug exposure-response relationships over extended periods, including the potential for resistance development. mdpi.com The HFIM has been extensively used to evaluate clofazimine's efficacy against various mycobacteria, including M. kansasii and M. avium. nih.govresearchgate.netnih.govdiva-portal.org
In a typical setup, mycobacteria are placed in the extra-capillary space of the hollow-fiber cartridge, which can also contain human cells like THP-1 monocytes to model intracellular infections. nih.govnih.govdiva-portal.org The drug is then administered into the central reservoir, and its concentration is adjusted over time to mimic human intrapulmonary pharmacokinetic profiles. nih.govdiva-portal.org One study demonstrated that substituting rifampicin (B610482) with clofazimine in a standard regimen resulted in a 2 Log10 CFU/mL decrease in M. avium load and suppressed the emergence of macrolide tolerance. nih.govdiva-portal.org In another study against M. kansasii, clofazimine monotherapy showed a modest antimicrobial effect. nih.govresearchgate.net Throughout these long-term experiments, this compound is the designated internal standard used in LC-MS analyses to verify that the simulated drug concentrations in the model accurately reflect the intended human pharmacokinetic profiles. caymanchem.com
In Vivo Preclinical Animal Models
Animal models are indispensable for evaluating the efficacy and pharmacokinetic properties of drug candidates in a whole-organism setting before human trials. This compound is crucial for the bioanalytical assays that support these in vivo studies.
Murine Models of Mycobacterial Infection
Murine (mouse) models are the most common in vivo systems for tuberculosis and other mycobacterial infection research. up.ac.za Mice are typically infected with mycobacteria, such as M. tuberculosis or M. avium, and then treated with various drug regimens containing clofazimine. frontiersin.orgnih.govnih.gov These studies assess outcomes by measuring the reduction in bacterial colony-forming units (CFUs) in organs like the lungs and spleen. caymanchem.comfrontiersin.org
Research has shown that clofazimine-containing regimens can significantly reduce bacterial loads in mice infected with MAC. frontiersin.orgnih.gov In one study, replacing rifampicin with clofazimine led to more favorable outcomes in a chronic progressive MAC pulmonary infection model. frontiersin.orgnih.gov Another study evaluating an inhalable clofazimine formulation for tuberculosis found that it reduced lung CFU by as much as 2.6 log10, a significant improvement over the 0.7 log10 reduction seen with oral clofazimine. nih.gov In all these murine studies, this compound is used as an internal standard to quantify clofazimine concentrations in plasma and tissue homogenates, which is essential for establishing pharmacokinetic/pharmacodynamic relationships. caymanchem.com
Table 2: Comparative Efficacy of Clofazimine Formulations in a Murine TB Model
| Treatment Group | CFU Reduction in Lung (log10) |
|---|---|
| Inhaled CFM-DPI (480 µg & 720 µg) | up to 2.6 |
| Oral CFM (500 µg) | 0.7 |
CFM-DPI: Clofazimine-containing dry powder microparticles. Data from a study on inhaled clofazimine in mice. nih.gov
Canine Models for Inhalation Studies
Canine (dog) models are sometimes used for inhalation studies because their respiratory systems share more similarities with humans compared to rodents. kcl.ac.uk These models are valuable for toxicokinetic and formulation studies. A study evaluated a novel inhaled formulation of clofazimine in canines to determine its toxicokinetics over 28 days. nih.gov The study assessed drug concentrations in the lungs and plasma following daily nebulization. nih.gov
The findings revealed that clofazimine concentrations in the lung remained high, while plasma levels were comparatively low and fell below the limit of quantitation by 56 days post-dosing. nih.gov This demonstrates the potential of targeted lung delivery to maximize local efficacy. The accurate determination of these disparate concentration levels in lung tissue versus plasma relies heavily on robust bioanalytical methods. For these analyses, this compound would be the appropriate internal standard for LC-MS quantification, ensuring the reliability of the toxicokinetic data. caymanchem.comnih.gov
Calf Models for Parasitic Infection Studies
Neonatal calf models are highly valued in parasitology research, particularly for studying cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium parvum. plos.orgnih.gov This model is advantageous because infected calves develop a diarrheal illness that closely mimics the clinical presentation in young children, providing a relevant system for testing both the microbiological and clinical efficacy of new drug candidates. plos.orgnih.gov
In studies utilizing this model, the parent compound clofazimine has been investigated as a potential treatment for cryptosporidiosis. biorxiv.org Research has focused on its ability to reduce parasite shedding and alleviate clinical symptoms like diarrhea. plos.org A critical component of these studies is understanding the drug's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the calf. To obtain this data, researchers measure the concentration of clofazimine in biological samples such as blood serum and feces over time. plos.orgbiorxiv.org
This is where the role of this compound becomes paramount. In the analytical process, typically LC-MS/MS, a known quantity of this compound is added to each biological sample. veeprho.combiorxiv.org Because it is nearly identical to clofazimine but has a different mass, it can be distinguished by the mass spectrometer. scioninstruments.com This allows it to serve as a stable reference point, correcting for any loss of substance during sample extraction or fluctuations in instrument signal. scioninstruments.comscioninstruments.com The use of this compound is essential for generating the accurate and precise concentration data needed to establish exposure-response relationships and determine if therapeutic levels of clofazimine are being achieved in the animal model. biorxiv.org
Table 1: Pharmacokinetic Parameters of an Anti-parasitic Agent in a Calf Model This table represents typical data collected in calf model studies, where this compound would be used for accurate quantification of the therapeutic agent.
| Parameter | Uninfected Calves (Single Dose) | C. parvum Infected Calves (Repeat Dose) |
| Dosing Regimen | Single oral dose | Daily oral dose for 7 days |
| Peak Serum Conc. | Achieved post-administration | Sustained above target concentration |
| Fecal Conc. | Measured over 24 hours | Sustained above target concentration |
| Analytical Method | LC-MS/MS with internal standard | LC-MS/MS with internal standard |
| Data derived from studies on anti-parasitic drug candidates in calf models. plos.org |
Xenograft Models for Oncology Research
Xenograft models, which involve transplanting human tumor cells into immunocompromised mice, are a cornerstone of preclinical oncology research. nih.govup.ac.za These models allow scientists to evaluate the in vivo efficacy of potential anti-cancer agents against a variety of human cancers. veeprho.comnih.gov The non-deuterated compound, clofazimine, has been investigated in such models for its tumor-reducing effects against cancers including pancreatic ductal adenocarcinoma (PDAC), triple-negative breast cancer (TNBC), and glioblastoma. veeprho.comnih.govresearchgate.net
Studies have demonstrated that clofazimine can inhibit the Wnt signaling pathway, induce apoptosis (programmed cell death), and significantly reduce primary tumor weight in orthotopic xenograft models. veeprho.comnih.gov For instance, in a PDAC model using SCID mice, intraperitoneal injection of clofazimine resulted in its accumulation in the pancreas and a strong reduction in tumor size. nih.gov
To correlate these therapeutic effects with the drug's presence in the body, researchers must accurately quantify the concentration of clofazimine in the tumor itself, as well as in other organs and plasma. nih.govup.ac.za This analysis is performed using LC-MS/MS, and the use of this compound as an internal standard is crucial for the accuracy of these measurements. veeprho.comclearsynth.comup.ac.za Adding this compound to tissue homogenates and plasma samples before analysis allows for precise quantification by correcting for matrix effects—interference from other molecules in the complex biological sample—and ensuring the reliability of the resulting pharmacokinetic data. scioninstruments.comclearsynth.com This enables researchers to confirm that the drug reaches the target tissue in sufficient concentrations to exert its anti-cancer activity. nih.gov
Table 2: In Vitro Efficacy of Clofazimine in Cancer Cell Lines Used in Xenograft Models
| Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) | Proposed Mechanism |
| PDAC Cell Lines | Pancreatic Cancer | ~µM range | Induction of apoptosis via Kv1.3 channel inhibition |
| TNBC Cell Lines | Breast Cancer | 3 - 8 µM | Inhibition of Wnt signaling |
| CRC Cell Lines | Colorectal Cancer | 2 - 8 µM | Inhibition of Wnt signaling |
| HCT-15 | Colon Adenocarcinoma | 35 nM (in combination) | P-glycoprotein inhibition |
| IC₅₀ (half maximal inhibitory concentration) values indicate the potency of a drug. Data compiled from in vitro studies on cancer cell lines that are subsequently used in xenograft models. veeprho.comnih.govup.ac.za |
Innovative Drug Delivery Systems for Research Enhancements
The therapeutic potential of existing drugs can often be enhanced through the development of innovative drug delivery systems. For a highly lipophilic (fat-soluble) compound like clofazimine, which has poor water solubility, advanced formulations are being explored to improve its delivery to target sites and enhance its bioavailability. up.ac.zaresearchgate.netjosorge.com The rigorous preclinical evaluation of these new systems relies on precise analytical methods where this compound is an essential tool.
Self-Double-Emulsifying Drug Delivery Systems for Preclinical Applications
Self-double-emulsifying drug delivery systems (SDEDDS) are advanced lipid-based formulations designed to improve the solubility and absorption of drugs. cerilliant.comscienceopen.com These systems are mixtures of oils, surfactants, and co-solvents that can spontaneously form fine water-in-oil-in-water (W/O/W) double emulsions upon gentle agitation in an aqueous medium, such as the environment of the gastrointestinal tract or when applied to the skin. cerilliant.comscienceopen.comnih.gov For a highly lipophilic drug like clofazimine, SDEDDS offer a promising strategy to protect the drug and enhance its delivery. up.ac.zaresearchgate.net
Research has focused on developing SDEDDS to repurpose clofazimine for new applications, such as the topical treatment of cutaneous tuberculosis (CTB). up.ac.zaresearchgate.net The goal is to create a formulation that can effectively deliver the drug across the skin barrier to the site of infection. researchgate.net Preclinical development involves carefully selecting oils and surfactants to ensure the system can successfully incorporate the drug and form a stable double emulsion. cerilliant.com
In the preclinical assessment of these novel formulations, pharmacokinetic studies are vital to compare the drug delivery efficiency of the SDEDDS to conventional formulations. veeprho.com this compound is the ideal internal standard for the LC-MS/MS methods used to quantify clofazimine concentrations in skin layers, plasma, or other tissues. veeprho.comclearsynth.com This allows researchers to accurately determine key parameters like drug permeation and bioavailability, providing the reliable data needed to validate the enhanced performance of the SDEDDS. clearsynth.com
Table 3: Example Components of a Self-Double-Emulsifying Drug Delivery System (SDEDDS)
| Component Type | Example Excipient | Function |
| Internal Oil Phase | Safflower Oil | Solubilizes the lipophilic drug (Clofazimine) |
| Aqueous Phase | Water, Transcutol® | Solubilizes hydrophilic drugs/components |
| Surfactant (Low HLB) | Span® 80 | Stabilizes the primary water-in-oil (W/O) emulsion |
| Surfactant (High HLB) | Tween® 80 | Stabilizes the secondary oil-in-water (O/W) emulsion |
| HLB (Hydrophile-Lipophile Balance) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. This table is based on general principles and components used in SDEDDS development. cerilliant.com |
Inhalation Formulations for Targeted Preclinical Exposure
Delivering drugs directly to the lungs via inhalation is a targeted approach for treating pulmonary diseases. caymanchem.combiomol.comjosorge.com This method can maximize drug concentration at the site of infection while minimizing systemic exposure and associated side effects. caymanchem.combiomol.com For this reason, inhaled formulations of clofazimine are being developed as a potential treatment for nontuberculous mycobacterial (NTM) lung disease. caymanchem.combiomol.com
Preclinical research has evaluated clofazimine inhalation suspensions in animal models to determine their safety and toxicokinetics. caymanchem.combiomol.com These studies measure the distribution of the drug following inhalation, with a focus on its concentration and residence time in lung tissue. caymanchem.combiomol.com Findings from a 28-day study showed that inhaled clofazimine resulted in significant and residual drug levels in the lung tissue, which remained well above the minimum inhibitory concentration (MIC) needed to be effective against NTM. caymanchem.combiomol.com In contrast, plasma levels of the drug were much lower, demonstrating the targeted nature of the delivery. biomol.com
The quantification of clofazimine in both lung tissue and plasma is a critical analytical challenge. This compound is intended for this exact purpose, serving as the internal standard in GC- or LC-MS analyses. caymanchem.comclearsynth.com Its inclusion in the analytical workflow ensures that the measurements of drug concentration in these different biological matrices are accurate and reliable. caymanchem.comscioninstruments.com This precision is fundamental for demonstrating the safety and impressive lung-loading capability of the inhalation formulation, providing the high-quality data necessary to advance the formulation toward clinical studies. caymanchem.combiomol.com
Table 4: Preclinical Toxicokinetic Findings for Inhaled Clofazimine
| Parameter | Finding | Implication |
| Lung Tissue Concentration | Significant residual drug with long residence time post-dosing. caymanchem.combiomol.com | Demonstrates impressive lung loading and sustained local exposure. caymanchem.combiomol.com |
| Lung Drug Levels vs. MIC | Remained well above the average NTM MIC at all time points. caymanchem.combiomol.com | Suggests potential for high therapeutic efficacy at the site of infection. caymanchem.com |
| Plasma Concentration | Measurable only through 14 days post-dosing; below limit of quantitation at 56 days. biomol.com | Indicates low systemic exposure, potentially overcoming toxicity seen with oral dosing. biomol.com |
| Analytical Method | Toxicokinetic analyses performed on days 29, 56, and 84. caymanchem.combiomol.com | Requires a robust and validated quantification method using an internal standard like this compound. caymanchem.comclearsynth.com |
| Data derived from a 28-day preclinical toxicology study of an inhaled clofazimine formulation. caymanchem.combiomol.com |
Future Directions and Emerging Areas in Clofazimine D7 Research
Elucidation of Deuteration's Specific Impact on Molecular Interactions
The substitution of hydrogen atoms with deuterium (B1214612) in Clofazimine-d7 can subtly alter its physicochemical properties, a phenomenon known as the kinetic isotope effect (KIE). This effect can influence reaction rates involving carbon-hydrogen bond cleavage, which may be critical in the drug's mechanism of action and metabolism. Future research will focus on leveraging this effect to gain deeper insights into clofazimine's molecular interactions.
Detailed investigations will compare the binding kinetics and enzymatic metabolism of clofazimine (B1669197) versus this compound. For instance, if the metabolic breakdown of clofazimine involves a rate-limiting C-H bond cleavage step, the C-D bond in this compound would be broken more slowly, leading to altered pharmacokinetics. Spectroscopic and molecular docking studies have already begun to characterize clofazimine's interactions with protein targets like bovine liver catalase, identifying hydrophobic interactions and hydrogen bonding as key forces. nih.gov By repeating these experiments with this compound, researchers can pinpoint whether the deuterated positions are involved in these critical interactions.
Table 1: Conceptual Comparison of Interaction Parameters
| Parameter | Clofazimine | This compound (Hypothetical) | Research Implication |
|---|---|---|---|
| Binding Affinity (Kd) | Baseline | Potentially altered | Indicates if deuteration affects target engagement. |
| Metabolic Rate | Baseline | Potentially slower | Suggests involvement of C-H bond cleavage in metabolism. |
| Residence Time | Baseline | Potentially longer | Could modify the duration of the drug's effect at its target site. |
| Spontaneity (ΔG°) | Negative | More or less negative | Reveals changes in the thermodynamic favorability of binding. nih.gov |
Integration of Omics Technologies in Mechanistic Research
Modern mechanistic research relies heavily on "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to provide a system-wide view of a drug's effects. nih.gov Clofazimine has been shown to modulate lipid metabolism in infected macrophages and impact the expression of various proteins. nih.gov Integrating omics data is crucial for understanding its complex mechanisms in areas like immuno-oncology. nih.govnih.gov
In these studies, this compound is an indispensable tool, primarily serving as a robust internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. Its near-identical chemical behavior to clofazimine, combined with its distinct mass, allows for precise and accurate quantification of the parent drug and its metabolites in complex biological samples like cell lysates, plasma, or tissue homogenates. This accuracy is paramount when correlating drug concentrations with changes in gene expression, protein levels, or metabolite profiles.
Table 2: Role of this compound in Omics-Based Research
| Omics Field | Research Goal | Role of this compound |
|---|---|---|
| Metabolomics | Identify and quantify metabolic changes induced by clofazimine. | Internal standard for accurate measurement of drug and its metabolites. |
| Proteomics | Correlate protein expression changes with drug concentration. | Enables precise quantification of clofazimine in samples for dose-response analysis. |
| Transcriptomics | Link gene expression profiles to drug exposure levels. | Facilitates accurate pharmacokinetic profiling to contextualize transcriptomic data. |
| Pharmacogenomics | Investigate how genetic variations affect drug metabolism and response. | Provides reliable quantification for pharmacokinetic modeling in diverse genetic backgrounds. nih.gov |
Development of Novel this compound Conjugates for Targeted Research Probes
The identification of a drug's molecular targets is a fundamental challenge in pharmacology. preprints.org One emerging strategy is the use of chemical probes, where a drug molecule is modified with a tag to enable detection after it binds to its targets. Future research could see the development of novel clofazimine conjugates for use as targeted research probes.
This compound provides an ideal starting point for such probes. The deuterium atoms act as a "mass tag"—a silent label that does not typically interfere with the molecule's biological activity, unlike bulky fluorescent or biotin (B1667282) tags. Researchers could synthesize bifunctional probes by adding a reactive group to the this compound scaffold. This reactive group would form a covalent bond with nearby proteins upon target engagement, allowing for subsequent enrichment and identification via mass spectrometry, which would simultaneously detect the deuterium signature. This approach could uncover new cellular targets and off-targets of clofazimine, providing critical insights into its polypharmacology.
Computational Modeling and In Silico Approaches for Clofazimine Research
Computational methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to accelerate drug discovery. fmhr.orgpreprints.org These in silico techniques can predict how a drug binds to its target, identify key interactions, and guide the design of more potent and selective derivatives. researchgate.net Studies have already used these methods to model clofazimine's binding to various targets, including the SARS-CoV-2 spike protein. mdpi.com
However, computational models must be validated by experimental data. frontiersin.org This is where research involving this compound becomes crucial. For example, if a computational model predicts a specific metabolic pathway, metabolic fate mapping studies using this compound can provide the definitive experimental evidence to confirm or refute the model. Similarly, if in silico screening predicts a novel protein target, quantitative binding assays using this compound as a standard can validate the affinity and stoichiometry of the interaction. This iterative cycle of computational prediction and experimental validation is essential for refining models and advancing clofazimine research.
Table 3: Synergy between In Silico Prediction and this compound Validation
| Computational Prediction | Experimental Validation with this compound | Desired Outcome |
|---|---|---|
| Predicted Metabolic Pathway | Metabolic fate mapping study to identify and quantify metabolites. | Confirmation of biotransformation routes. |
| Predicted Binding Site | Site-directed mutagenesis studies with binding assays quantified using this compound. | Validation of key interacting residues. |
| Predicted Binding Affinity | Isothermal titration calorimetry or surface plasmon resonance experiments. | Accurate measurement of binding constants. |
| Predicted Off-Targets | Cellular thermal shift assays (CETSA) or proteomic profiling. | Identification of unintended interactions. |
Expanding the Use of this compound in Metabolic Fate Mapping Studies
Clofazimine exhibits complex pharmacokinetics, including significant bioaccumulation in tissues, particularly within macrophages where it can form crystal-like drug inclusions. researchgate.net Understanding its absorption, distribution, metabolism, and excretion (ADME) is vital for optimizing its therapeutic use.
Stable isotope-labeled compounds are the gold standard for metabolic fate mapping studies. The use of this compound allows researchers to administer the drug and then unambiguously track its journey through the body using mass spectrometry. uio.no The deuterium label enables clear differentiation of the drug and its metabolites from endogenous molecules in biological matrices. This allows for precise quantification of clofazimine distribution in various organs, its sequestration in immune cells, and the identification of novel metabolic products. Such studies are critical for understanding its long retention time and for designing future derivatives with improved pharmacokinetic profiles. researchgate.net
Q & A
Q. How can researchers resolve contradictions in this compound metabolism data across different model systems?
- Methodological Answer : Perform comparative studies using in vitro (hepatocytes), in situ (perfused liver), and in vivo models. Apply contradiction analysis frameworks (e.g., TRIZ) to isolate variables like enzyme expression or isotopic effects. Use multi-omics (metabolomics, proteomics) to identify system-specific pathways .
Q. What experimental designs optimize the detection of isotopic effects in this compound reactivity?
- Methodological Answer : Compare kinetic isotope effects (KIE) between Clofazimine and this compound in enzyme inhibition assays (e.g., CYP450 isoforms). Use computational modeling (DFT or MD simulations) to predict deuterium’s impact on binding affinity. Validate with X-ray crystallography or NMR spectroscopy .
Q. How should longitudinal stability studies for this compound be structured to assess degradation pathways?
- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines (40°C/75% RH for 6 months). Monitor degradation products via LC-HRMS and employ forced degradation (acid/base/oxidative stress) to identify labile sites. Use Arrhenius modeling to extrapolate shelf-life .
Q. What statistical approaches are recommended for integrating multi-omics data in this compound mechanism studies?
Q. How can researchers address ethical and feasibility challenges in human trials involving this compound?
- Methodological Answer : Design trials adhering to FINER criteria (Feasible, Novel, Ethical). Use microdosing protocols with AMS (accelerator mass spectrometry) for trace quantification. Ensure informed consent documents detail deuterium’s biological inertness and regulatory precedents for labeled compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
